![molecular formula C8H5BrF2O3 B6331518 3-Bromo-2-(difluoromethoxy)benzoic acid CAS No. 1249235-55-9](/img/structure/B6331518.png)
3-Bromo-2-(difluoromethoxy)benzoic acid
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Overview
Description
“3-Bromo-2-(difluoromethoxy)benzoic acid” is a chemical compound with the CAS Number: 1249235-55-9 . It has a molecular weight of 267.03 and its IUPAC name is 3-bromo-2-(difluoromethoxy)benzoic acid .
Molecular Structure Analysis
The InChI code for “3-Bromo-2-(difluoromethoxy)benzoic acid” is 1S/C8H5BrF2O3/c9-5-3-1-2-4 (7 (12)13)6 (5)14-8 (10)11/h1-3,8H, (H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-Bromo-2-(difluoromethoxy)benzoic acid” is a solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Chemical Properties and Storage
“3-Bromo-2-(difluoromethoxy)benzoic acid” has a molecular weight of 267.03 and is stored at a temperature of 2-8°C . It is a solid substance and is shipped at room temperature .
Palladium-Catalyzed Direct Arylations
This compound has been used in the direct arylation of 5-membered ring heteroarenes using palladium catalysis . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .
Preparation of Alkynlphenoxyacetic Acid Receptor Agonists
“3-Bromo-2-(difluoromethoxy)benzoic acid” is used as a reagent to prepare Alkynlphenoxyacetic acid receptor agonists . These compounds can potentially be used for the treatment of allergic inflammatory diseases such as allergic rhinitis .
Preparation of Biologically Active Compounds
This compound is used in the preparation of various biologically active compounds such as α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors .
Determination of Acidity Constants
“3-Bromo-2-(difluoromethoxy)benzoic acid” has been used as a test solute in the determination of acidity constants by capillary zone electrophoresis .
Study of Retention Mechanisms
This compound has been used as an internal standard to study the retention mechanisms of an unmodified and a hydroxylated polystyrene-divinylbenzene polymer by solid-phase extraction .
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-bromo-2-(difluoromethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O3/c9-5-3-1-2-4(7(12)13)6(5)14-8(10)11/h1-3,8H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBULGJLMGDNXAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(difluoromethoxy)benzoic acid |
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